4-(1,3-Dioxolan-2-yl)-2-methylidenebutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Dioxolan-2-yl)-2-methylidenebutanal is an organic compound that features a dioxolane ring attached to a butanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxolan-2-yl)-2-methylidenebutanal typically involves the formation of the dioxolane ring through the reaction of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in toluene with a Dean-Stark apparatus to continuously remove water and drive the reaction to completion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxolan-2-yl)-2-methylidenebutanal can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles like RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-(1,3-Dioxolan-2-yl)-2-methylidenebutanal has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxolan-2-yl)-2-methylidenebutanal involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxanes: Similar in structure but with a six-membered ring instead of a five-membered dioxolane ring.
1,3-Dioxolanes: Compounds with similar dioxolane rings but different substituents.
Uniqueness
4-(1,3-Dioxolan-2-yl)-2-methylidenebutanal is unique due to its specific combination of a dioxolane ring and a butanal backbone, which imparts distinct chemical and physical properties compared to other similar compounds .
Properties
CAS No. |
23985-09-3 |
---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
4-(1,3-dioxolan-2-yl)-2-methylidenebutanal |
InChI |
InChI=1S/C8H12O3/c1-7(6-9)2-3-8-10-4-5-11-8/h6,8H,1-5H2 |
InChI Key |
AFSWDXMCXDSXBJ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCC1OCCO1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.